N-cyclopropyl-5-(2,6-dimethylmorpholin-4-yl)-2-nitroaniline
Overview
Description
N-cyclopropyl-5-(2,6-dimethylmorpholin-4-yl)-2-nitroaniline: is a synthetic organic compound that belongs to the class of aniline derivatives These compounds are characterized by the presence of an aniline group, which is a phenyl group attached to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-(2,6-dimethylmorpholin-4-yl)-2-nitroaniline typically involves multiple steps, including the formation of the cyclopropyl group, the morpholine ring, and the nitroaniline core. Common synthetic routes may include:
Cyclopropylation: Introduction of the cyclopropyl group through cyclopropanation reactions.
Morpholine Synthesis: Formation of the morpholine ring via cyclization reactions.
Nitration: Introduction of the nitro group through nitration reactions using reagents like nitric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-(2,6-dimethylmorpholin-4-yl)-2-nitroaniline: can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield aniline derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-cyclopropyl-5-(2,6-dimethylmorpholin-4-yl)-2-nitroaniline: may have applications in several scientific fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-(2,6-dimethylmorpholin-4-yl)-2-nitroaniline would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparison with Similar Compounds
N-cyclopropyl-5-(2,6-dimethylmorpholin-4-yl)-2-nitroaniline: can be compared with other aniline derivatives, such as:
- N-phenyl-2-nitroaniline
- N-cyclopropyl-2-nitroaniline
- 5-(2,6-dimethylmorpholin-4-yl)-2-nitroaniline
These compounds share similar structural features but differ in specific functional groups, which can influence their chemical properties and applications. The uniqueness of This compound
Properties
IUPAC Name |
N-cyclopropyl-5-(2,6-dimethylmorpholin-4-yl)-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10-8-17(9-11(2)21-10)13-5-6-15(18(19)20)14(7-13)16-12-3-4-12/h5-7,10-12,16H,3-4,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOQHPCSEJTQOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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